2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster
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Overview
Description
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a phenylbutanoic acid moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the ester: The protected amine is then reacted with a suitable acid chloride to form the ester linkage.
Introduction of the phenylbutanoic acid moiety: The ester is then coupled with a phenylbutanoic acid derivative under appropriate conditions to form the desired compound.
Deprotection: Finally, the protecting group is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The binding of the compound to its target can induce conformational changes that modulate the activity of the target protein, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-benzyloxy-5-oxo-pentanoic acid: This compound shares structural similarities with 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster, particularly the benzyloxy and amino groups.
2-aminobenzothiazole: Another compound with similar reactivity patterns and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and a potential lead compound for drug development.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)amino]-4-phenylbutanoate |
InChI |
InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3 |
InChI Key |
PRLSWTLNRIGWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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